REACTION_CXSMILES
|
[I-].[Na+].[C:3](OC(=O)C)(=[O:5])[CH3:4].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][C:18]2[C:26]3[C:25](=[N:27]O)[CH2:24][CH2:23][CH2:22][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]=2[CH3:35])=[CH:13][CH:12]=1>C1(C)C(C)=CC=CC=1.C(O)(=O)C>[C:3]([NH:27][C:25]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:26]=1[C:18]([S:17][C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=1)=[C:19]([CH3:35])[N:20]2[CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(=[O:5])[CH3:4] |f:0.1|
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Name
|
|
Quantity
|
171.6 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)SC1=C(N(C=2CCCC(C12)=NO)CC(=O)OCC)C
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
97 °C
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Type
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CUSTOM
|
Details
|
After stirring for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
The mixture in flask 2 was added to the mixture in flask 1 over 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
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TEMPERATURE
|
Details
|
maintaining the temperature at 97° C
|
Type
|
ADDITION
|
Details
|
the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 60° C.
|
Type
|
CUSTOM
|
Details
|
split into 2 equal size portions
|
Type
|
TEMPERATURE
|
Details
|
One of these portions was cooled to r.t.
|
Type
|
ADDITION
|
Details
|
propan-1-ol (25 mL) was added
|
Type
|
ADDITION
|
Details
|
added over 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
a precipitation
|
Type
|
FILTRATION
|
Details
|
the solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with propan-1-ol (2×10 mL)
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C2C(=C(N(C2=CC=C1)CC(=O)OCC)C)SC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |